3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
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Description
3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H26BrNO3S and its molecular weight is 416.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 3-(2-Bromophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one falls within a broader class of compounds that exhibit varied pharmacological and chemical properties due to their complex structures. A notable aspect of these compounds is their involvement in the synthesis of a wide range of derivatives that show promising biological activities. For instance, derivatives of 1-phenyl-3-(piperidin-1-yl)propan-1-one and related structures have been explored for their synthesis methods, pharmacological properties, and their utility in producing compounds like trihexyphenidyl, biperiden, and raloxifene, highlighting the chemical versatility and potential therapeutic applications of these molecules (R. Vardanyan, 2018).
Biological Activities and Applications
The synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed that these compounds exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of such compounds in developing new antibacterial agents, highlighting their relevance in addressing the challenge of antibiotic resistance (H. Khalid et al., 2016).
Furthermore, the study of hydrogen-bonding patterns in enaminones, including compounds closely related to this compound, has provided insights into the crystal structures and stabilization mechanisms of these compounds. Such studies are crucial for understanding the physicochemical properties that influence the biological activity and solubility of potential drug candidates (James L. Balderson et al., 2007).
Pharmacological Research
The exploration of piperidine-based compounds extends into pharmacological research, with studies on κ-opioid receptor antagonists demonstrating the potential for treating depression and addiction disorders. The compound PF-04455242, a novel κ-opioid receptor antagonist, has shown promising results in preclinical models, suggesting that derivatives of this compound could play a role in developing new treatments for these conditions (S. Grimwood et al., 2011).
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO3S/c1-14(2)13-24(22,23)16-9-11-20(12-10-16)18(21)8-7-15-5-3-4-6-17(15)19/h3-6,14,16H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPJLJFGLFHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.